molecular formula C24H25N3O3S B11381511 N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11381511
M. Wt: 435.5 g/mol
InChI Key: KDMMBPKHZOOFJF-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl, dimethyl, and carbamoylmethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Substituents: The methoxyphenyl, dimethyl, and carbamoylmethylsulfanyl groups are introduced through various substitution reactions. For instance, the methoxy group can be introduced via methylation of a phenol derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and attachment of the substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides, and sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for treating diseases due to its ability to interact with biological targets.

    Diagnostic Tools: Can be used in the development of diagnostic assays and imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: shares similarities with other pyridine carboxamides and methoxyphenyl derivatives.

    N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Uniqueness

    Structural Complexity: The combination of methoxyphenyl, dimethyl, and carbamoylmethylsulfanyl groups in a single molecule is relatively rare.

    Biological Activity: The compound’s ability to interact with multiple biological targets makes it a versatile tool in scientific research.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4,6-dimethyl-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-15-9-5-6-10-18(15)26-21(28)14-31-24-22(16(2)13-17(3)25-24)23(29)27-19-11-7-8-12-20(19)30-4/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29)

InChI Key

KDMMBPKHZOOFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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